REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[C:10]([O:14][CH3:15])[CH:9]=[C:5]([C:6]([OH:8])=O)[C:4]=1[NH2:16].[NH2:17][C:18](N)=[O:19]>O>[CH3:15][O:14][C:10]1[CH:9]=[C:5]2[C:4](=[C:3]([O:2][CH3:1])[C:11]=1[O:12][CH3:13])[NH:16][C:18](=[O:19])[NH:17][C:6]2=[O:8]
|
Name
|
|
Quantity
|
4.94 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(C(=O)O)=CC(=C1OC)OC)N
|
Name
|
|
Quantity
|
15.15 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at the boiling point
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The solid was taken out by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(NC(NC2=C(C1OC)OC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.47 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |